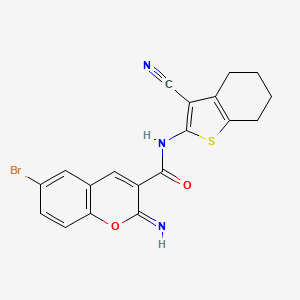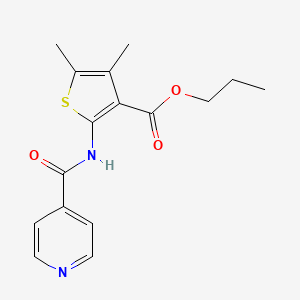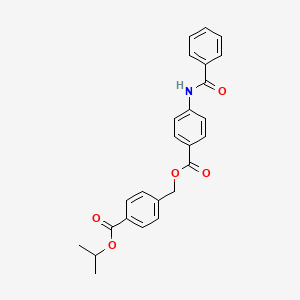![molecular formula C17H20N2O4S B4865139 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide](/img/structure/B4865139.png)
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide
Overview
Description
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dimethylsulfamoyl group, a methylphenoxy group, and a phenylacetamide group. It is used in various fields, including chemistry, biology, medicine, and industry, due to its versatile properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide typically involves multiple steps. One common method includes the reaction of dimethylsulfamoyl chloride with 2-methylphenol to form 4-(dimethylsulfamoyl)-2-methylphenol. This intermediate is then reacted with phenylacetyl chloride in the presence of a base to yield the final product .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as benzene, toluene, or chloroform are commonly used, and the reactions are typically carried out at controlled temperatures ranging from -30°C to +30°C .
Chemical Reactions Analysis
Types of Reactions
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the phenoxy and phenylacetamide groups.
Reduction: Reduced forms of the dimethylsulfamoyl group.
Substitution: Substituted derivatives at the phenoxy group.
Scientific Research Applications
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide is widely used in scientific research due to its versatile properties. Some of its applications include:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Employed in biochemical assays and as a probe for studying enzyme activities.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of 2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide involves its interaction with specific molecular targets. The dimethylsulfamoyl group is known to interact with enzymes, inhibiting their activity. This inhibition can affect various biochemical pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(dimethylsulfamoyl)benzoic acid
- 2-{4-[(dimethylamino)sulfonyl]-2-methylphenoxy}-N-propylacetamide
- 4-(N,N-Dimethylsulfamoyl)-2-methylphenylboronic acid
Uniqueness
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide stands out due to its unique combination of functional groups, which confer specific chemical and biological properties. Its versatility in various applications, from organic synthesis to potential therapeutic uses, highlights its significance in scientific research .
Properties
IUPAC Name |
2-[4-(dimethylsulfamoyl)-2-methylphenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-13-11-15(24(21,22)19(2)3)9-10-16(13)23-12-17(20)18-14-7-5-4-6-8-14/h4-11H,12H2,1-3H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWAJNBZLEVNIAA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)C)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[({2-[(2,5-dimethoxyphenyl)sulfonyl]hydrazino}carbonyl)amino]benzoate](/img/structure/B4865063.png)
![N-{2-[4-(4-chlorobenzoyl)-1-piperazinyl]phenyl}-2-nitrobenzamide](/img/structure/B4865074.png)
![N-[3-(3,4-dihydro-1(2H)-quinolinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B4865075.png)
![N-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-thiadiazol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B4865078.png)

![1-[(4-METHYLPHENYL)METHANESULFONYL]-N-(PROP-2-EN-1-YL)PIPERIDINE-4-CARBOXAMIDE](/img/structure/B4865084.png)
![1-benzyl-5-[3-(2-furyl)-2-propen-1-ylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4865089.png)

![N-(4-chlorophenyl)-7-(difluoromethyl)-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4865098.png)
![N'-[(E)-(1,5-dimethyl-1H-pyrazol-4-yl)methylidene]-2-phenyl-2-(phenylsulfanyl)acetohydrazide](/img/structure/B4865101.png)

![5-(4-ethoxy-3-methoxybenzylidene)-2-(4-ethoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4865111.png)
![2-{[(2-chlorophenoxy)acetyl]amino}-N-(2-methoxyethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4865124.png)

